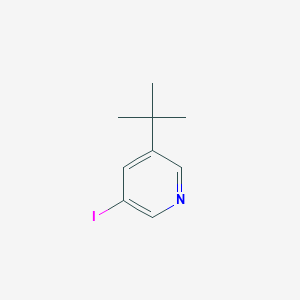
3-(tert-Butyl)-5-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-iodopyridine: is an organic compound that belongs to the class of iodopyridines It features a pyridine ring substituted with a tert-butyl group at the 3-position and an iodine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-iodopyridine typically involves the iodination of a pyridine derivative. One common method includes the following steps:
Starting Material: 3-tert-Butylpyridine.
Iodination Reaction: The iodination can be carried out using iodine (I2) and a suitable oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3) in an acidic medium. The reaction is typically conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions: 3-(tert-Butyl)-5-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), or thiourea.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Coupling Products: Biaryl or aliphatic-aromatic compounds.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceutical Intermediates: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies, particularly in imaging and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Acts as a precursor for catalysts used in various industrial processes.
作用机制
The mechanism of action of 3-(tert-Butyl)-5-iodopyridine depends on its specific application
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, facilitating the formation of new bonds.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, forming complexes that can catalyze various reactions.
相似化合物的比较
3-(tert-Butyl)-5-bromopyridine: Similar structure but with a bromine atom instead of iodine.
3-(tert-Butyl)-5-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
3-(tert-Butyl)-5-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness:
Reactivity: The iodine atom in 3-(tert-Butyl)-5-iodopyridine is more reactive in substitution reactions compared to bromine, chlorine, or fluorine, making it a valuable intermediate in organic synthesis.
Applications: Its unique reactivity profile allows for specific applications in the synthesis of complex molecules and materials.
属性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
3-tert-butyl-5-iodopyridine |
InChI |
InChI=1S/C9H12IN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3 |
InChI 键 |
NUNDBHDEUFZOBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CN=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



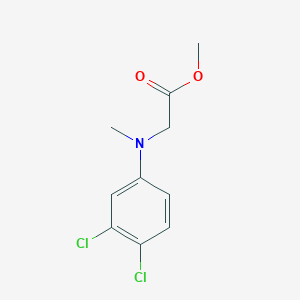
![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)


![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
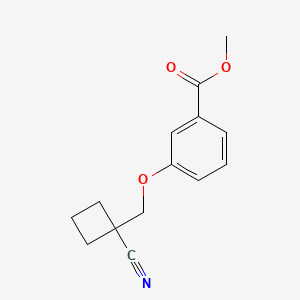
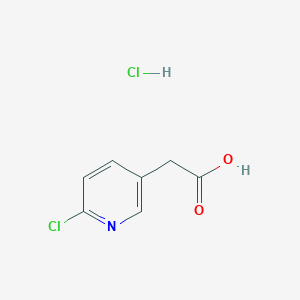
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)


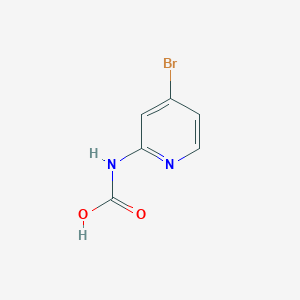
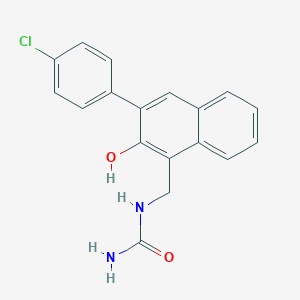
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
